1-(8-Oxa-3-azabicyclo[3.2.1]octan-3-yl)prop-2-en-1-one
Description
Properties
IUPAC Name |
1-(8-oxa-3-azabicyclo[3.2.1]octan-3-yl)prop-2-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO2/c1-2-9(11)10-5-7-3-4-8(6-10)12-7/h2,7-8H,1,3-6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJXPLGAYZUQLMZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)N1CC2CCC(C1)O2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-(8-Oxa-3-azabicyclo[3.2.1]octan-3-yl)prop-2-en-1-one typically involves the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold. One common method is the asymmetric 1,3-dipolar cycloaddition of cyclic azomethine ylides using a dual catalytic system . This method allows for the formation of the bicyclic structure with high diastereo- and enantioselectivity.
In industrial settings, the production of this compound may involve multi-step synthesis processes, including the use of specific reagents and catalysts to ensure the desired stereochemistry and yield .
Chemical Reactions Analysis
1-(8-Oxa-3-azabicyclo[3.2.1]octan-3-yl)prop-2-en-1-one undergoes various chemical reactions, including:
Reduction: Reduction reactions typically involve reagents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced products.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace specific functional groups within the compound.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as zinc bromide, and temperature control to optimize reaction rates and yields .
Scientific Research Applications
1-(8-Oxa-3-azabicyclo[3.2.1]octan-3-yl)prop-2-en-1-one has several scientific research applications:
Medicinal Chemistry: This compound serves as a key intermediate in the synthesis of tropane alkaloids, which exhibit a wide range of biological activities.
Organic Synthesis: Its unique structure makes it a valuable building block for constructing complex organic molecules.
Drug Discovery: The compound’s potential as a scaffold for drug development has been explored, particularly in the design of molecules with specific biological targets.
Mechanism of Action
The mechanism of action of 1-(8-Oxa-3-azabicyclo[3.2.1]octan-3-yl)prop-2-en-1-one involves its interaction with molecular targets and pathways. The compound’s bicyclic structure allows it to fit into specific binding sites of enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, depending on the target and the context of its use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Bicyclic Scaffold Variations
Nitrogen Position :
- 1-(But-3-en-1-yl)-8-oxa-2-azabicyclo[3.2.1]octan-3-one (): The nitrogen is at position 2 instead of 3, altering hydrogen-bonding capacity and basicity. The butenyl substituent provides less steric hindrance compared to acryloyl.
- 8-Methyl-1-azabicyclo[3.2.1]octane (): A simpler tertiary amine with a methyl group on nitrogen, lacking the oxygen atom. This reduces polarity and increases lipophilicity.
Oxygen Position :
Substituent Variations
- Electron-Withdrawing Groups: 2-Chloro-1-(8-oxa-3-azabicyclo[3.2.1]octan-3-yl)ethan-1-one (): The chloroacetyl group increases electrophilicity but lacks the conjugation of acryloyl, reducing Michael acceptor potency.
Hydrophilic Groups :
Physicochemical Properties
Pharmacological and Functional Comparisons
- NAMPT Activators: 1-(4-((8-Oxa-3-azabicyclo[3.2.1]octan-3-yl)sulfonyl)phenyl)-3-(pyridin-4-yl)urea (): The sulfonylphenyl-urea moiety targets nicotinamide phosphoribosyltransferase (NAMPT), a key enzyme in NAD+ biosynthesis. The acryloyl analog’s electrophilicity could enable covalent inhibition, differing from this compound’s non-covalent mechanism .
Receptor/Ion Channel Probes :
Covalent Inhibitors :
- The acryloyl group in the target compound acts as a Michael acceptor, contrasting with esters (e.g., phenylacrylate in ) or amides (e.g., urea in ), which rely on hydrogen bonding or electrostatic interactions .
Biological Activity
1-(8-Oxa-3-azabicyclo[3.2.1]octan-3-yl)prop-2-en-1-one is a bicyclic compound that incorporates both oxabicyclo and azabicyclo moieties. This compound is of significant interest in medicinal chemistry due to its structural similarities to tropane alkaloids, which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, biochemical pathways, and relevant case studies.
- Molecular Formula : C₉H₁₁N₁O₂
- Molecular Weight : 165.19 g/mol
- CAS Number : 1503195-51-4
The biological activity of this compound is primarily attributed to its interactions with various receptors and enzymes in the body. The compound's structure allows it to mimic natural ligands, facilitating its binding to specific biological targets.
Target Receptors
- Kappa Opioid Receptors (KOR) : Research indicates that derivatives of the 8-azabicyclo[3.2.1]octane scaffold, including this compound, exhibit potent antagonistic activity at KORs, which are involved in pain modulation and mood regulation .
- Dopamine Receptors : The compound may also interact with dopamine receptors, influencing neurotransmission and potentially offering therapeutic effects in neurological disorders.
Antinociceptive Effects
Studies have demonstrated that compounds similar to this compound exhibit significant antinociceptive properties in animal models. This suggests potential applications in pain management therapies.
Neuroprotective Properties
The compound's ability to modulate neurotransmitter systems may confer neuroprotective effects, making it a candidate for further exploration in the treatment of neurodegenerative diseases.
Case Studies and Research Findings
Several studies have investigated the biological activity of compounds related to this compound:
Biochemical Pathways Affected
The interaction of this compound with various receptors suggests modulation of several biochemical pathways:
- Pain Pathway Modulation : By acting on KORs, the compound may inhibit pain signaling pathways.
- Dopaminergic Pathways : Its interaction with dopamine receptors could influence reward pathways and mood regulation.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 1-(8-Oxa-3-azabicyclo[3.2.1]octan-3-yl)prop-2-en-1-one, and how can reaction conditions be optimized for yield and purity?
- Methodological Answer : Synthesis typically involves functionalizing the azabicyclo scaffold. For example, coupling propenone derivatives to the 3-position of the bicyclic system via nucleophilic substitution or transition-metal catalysis. Key parameters include:
- Temperature : 60–100°C to balance reaction rate and side-product formation .
- Solvent Selection : Polar aprotic solvents (e.g., MeCN, DMF) enhance reactivity, while EtOAC/hexane mixtures aid in purification .
- Catalysts : Titanium chloride triisopropoxide or Grignard reagents (e.g., ethylmagnesium bromide) for stereochemical control .
- Data Table :
| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Cyclization | TiCl(OiPr)₃, THF, 0°C → RT | 56–82 | >95% |
| Purification | Silica gel (EtOAc/hexane gradient) | 82 | 98% |
Q. Which analytical techniques are most reliable for characterizing this compound, and how can data contradictions be resolved?
- Methodological Answer :
- NMR Spectroscopy : ¹H/¹³C NMR identifies bicyclic protons (e.g., bridgehead H at δ 3.5–4.5 ppm) and α,β-unsaturated ketone signals (δ 5.8–6.5 ppm for vinyl protons) .
- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular ion [M+H]⁺ (e.g., m/z 282.0 calculated for C₁₀H₁₃NO₃) .
- Collision Cross-Section (CCS) : Ion mobility spectrometry predicts CCS values (e.g., 137.2 Ų for [M+H]⁺), aiding in distinguishing structural isomers .
Q. What safety precautions are critical when handling this compound during synthesis?
- Methodological Answer :
- Reactive Intermediates : Use inert atmosphere (N₂/Ar) for reactions involving Grignard reagents or moisture-sensitive catalysts .
- Personal Protective Equipment (PPE) : Chemical-resistant gloves (e.g., nitrile), sealed eyewear, and fume hoods to mitigate exposure to chlorinated byproducts .
- Waste Disposal : Neutralize acidic/basic residues before disposal; avoid drainage due to potential aquatic toxicity .
Advanced Research Questions
Q. How does the compound’s bicyclic framework influence its binding affinity to biological targets, and what structural modifications enhance selectivity?
- Methodological Answer :
- Molecular Dynamics (MD) Simulations : Model interactions with targets (e.g., monoamine transporters) to identify key binding pockets. The oxa-azabicyclo core provides rigidity, favoring entropic gains upon binding .
- SAR Studies : Introduce substituents (e.g., CF₃, methylsulfonyl) at the 3-position to modulate lipophilicity and hydrogen-bonding capacity. For example:
- Modification : Replacing the propenone group with a benzimidazole increases CNS penetration .
- Data Table :
| Derivative | Target (IC₅₀ nM) | LogP | Selectivity Ratio (Target A/B) |
|---|---|---|---|
| Parent Compound | 150 (SERT) | 1.2 | 1:5 |
| CF₃-Substituted | 45 (SERT) | 2.1 | 1:12 |
Q. What crystallographic strategies are effective for resolving the compound’s stereochemistry, and how does SHELXL improve refinement accuracy?
- Methodological Answer :
- Data Collection : Use synchrotron radiation (λ = 0.7–1.0 Å) for high-resolution datasets. The oxa-azabicyclo system often crystallizes in monoclinic systems (space group P2₁/c) .
- SHELXL Refinement :
- Twinned Data : Apply HKLF5 for twin-law refinement (e.g., pseudo-merohedral twinning common in bicyclic structures) .
- Hydrogen Bonding : Restrain H-atoms using AFIX commands to model intra-ring hydrogen bonds (e.g., O–H···N interactions) .
Q. Can computational models predict the compound’s metabolic stability, and what in vitro assays validate these predictions?
- Methodological Answer :
- ADMET Prediction : Use QSAR models (e.g., SwissADME) to estimate hepatic clearance. The compound’s moderate LogP (~1.2) suggests Phase I metabolism via CYP3A4 .
- In Vitro Validation :
- Microsomal Stability : Incubate with human liver microsomes (HLMs); measure half-life (t₁/₂) using LC-MS/MS.
- Reactive Metabolite Screening : Trapping assays with glutathione (GSH) to detect quinone intermediates from propenone oxidation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
